Ethyl acetate

C4H8O2

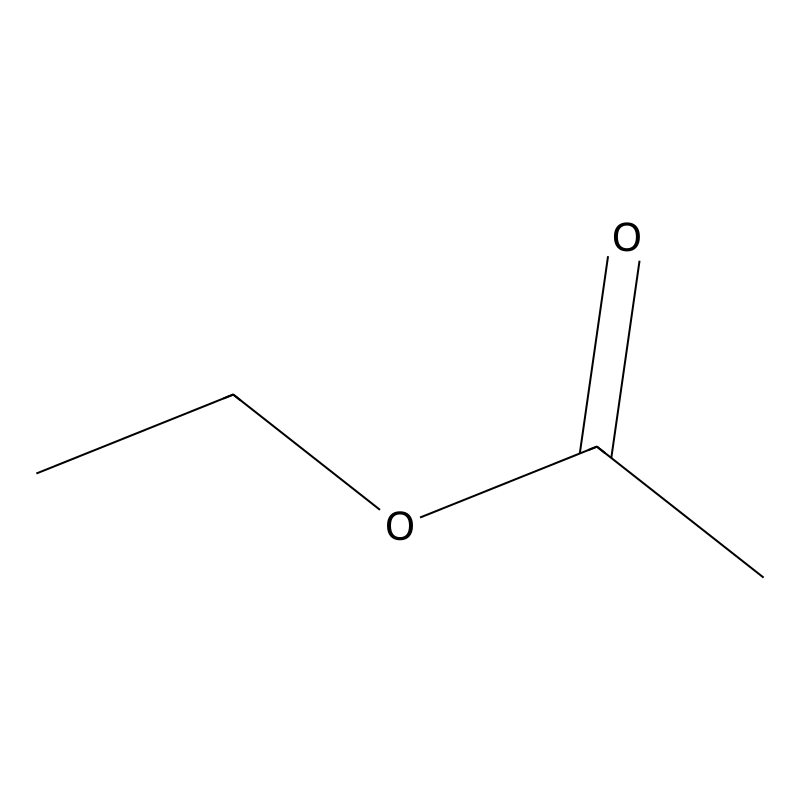

CH3COOC2H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H8O2

CH3COOC2H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8.0X10+4 mg/L at 25 °C

Very soluble in water (64 g/L at 25 °C)

Miscible with ethanol, ethyl ether; very soluble in acetone, benzene

Miscible with chloroform

For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page.

80 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 8.7 (poor)

Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml)

(77 °F): 10%

Synonyms

Canonical SMILES

Column Chromatography

One of the most prominent applications of ethyl acetate is in column chromatography . This technique separates mixtures based on their differing polarities. Ethyl acetate's intermediate polarity allows it to elute (extract) a wide range of compounds, making it versatile for separating various biomolecules, including proteins, lipids, and metabolites .

Liquid-Liquid Extraction

Ethyl acetate is also used in liquid-liquid extraction to isolate specific compounds from complex mixtures. Its immiscibility with water allows for easy separation of the organic and aqueous phases, facilitating the targeted extraction of desired components from biological samples, plant extracts, and environmental samples .

Synthesis and Reactions

While primarily used as a solvent, ethyl acetate can also participate in certain chemical reactions relevant to scientific research.

Esterification Reactions

Ethyl acetate can be used as a starting material for the synthesis of other esters through esterification reactions. These reactions involve the condensation of an alcohol and a carboxylic acid, and ethyl acetate can serve as the acylating agent, providing the ethyl group for the newly formed ester .

Transesterification Reactions

Ethyl acetate can also participate in transesterification reactions, where the ethyl group is exchanged for another alcohol group. This technique is valuable for modifying the properties of fats and oils in research related to biofuels and material science .

Limitations and Safety Considerations

It's important to note that ethyl acetate has limitations and safety considerations for scientific research:

Limited Solubility

While versatile, ethyl acetate cannot dissolve all compounds. Researchers may need to explore other solvents depending on the specific needs of their experiment.

Flammability

Ethyl acetate is a flammable liquid, and proper handling and storage are crucial to prevent fire hazards in the laboratory setting .

Volatility

Ethyl acetate's high volatility can lead to rapid evaporation, potentially causing losses of the target compound during extraction or reaction processes. Researchers need to consider this property to optimize their experimental design.

Ethyl acetate, also known as ethyl ethanoate, is an organic compound with the molecular formula or . It is a colorless, flammable liquid characterized by a sweet, fruity odor reminiscent of pear drops. Ethyl acetate is primarily used as a solvent in various applications, including adhesives, nail polish removers, and the decaffeination process for tea and coffee. It is synthesized through the esterification of acetic acid and ethanol and has a significant presence in industrial production, with an estimated global market value of approximately $3.3 billion in 2018 .

In biological research, ethyl acetate often acts as a solvent for extracting various biomolecules, including lipids, proteins, and secondary metabolites from plant and animal tissues. Its low toxicity makes it a favorable alternative to harsher solvents. Additionally, due to its volatility, it can be easily removed from the extracted components [].

While generally considered low in toxicity, ethyl acetate can cause irritation to the eyes, skin, and respiratory system upon exposure []. Inhalation of high concentrations may lead to drowsiness and dizziness []. Ethyl acetate is flammable with a flash point of -4 °C, and its vapor is heavier than air, presenting a potential fire hazard [].

Safety Precautions:

- Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling ethyl acetate [].

- Ensure adequate ventilation in the workspace [].

- Handle the compound away from heat and ignition sources [].

- Store ethyl acetate in a cool, dry, and well-ventilated place in a tightly sealed container [].

Ethyl acetate can be synthesized through several methods:

- Fischer Esterification: This classic method involves reacting acetic acid with ethanol in the presence of an acid catalyst (usually sulfuric acid). The reaction yields ethyl acetate and water.

- Tishchenko Reaction: In this method, two equivalents of acetaldehyde react under the influence of an alkoxide catalyst to produce ethyl acetate:

- Dehydrogenation of Ethanol: Ethanol can be dehydrogenated over a copper catalyst at elevated temperatures to yield ethyl acetate, offering a more economical route compared to Fischer esterification .

Ethyl acetate's versatility makes it suitable for numerous applications:

- Solvent: Widely used in paints, coatings, adhesives, and inks due to its ability to dissolve various organic compounds.

- Food Industry: Acts as a flavoring agent in food products.

- Pharmaceuticals: Utilized as a solvent for drug formulations and extractions.

- Cosmetics: Commonly found in nail polish removers and other cosmetic products .

Ethyl acetate shares similarities with several other esters and organic compounds:

| Compound | Molecular Formula | Characteristics | Unique Features |

|---|---|---|---|

| Methyl Acetate | Colorless liquid, fruity odor | Smaller molecular size than ethyl acetate | |

| Butyl Acetate | Colorless liquid, sweet smell | Higher boiling point; used in coatings | |

| Propyl Acetate | Colorless liquid, pleasant odor | Intermediate size; less common than ethyl | |

| Acetic Acid | Colorless liquid; pungent smell | Stronger acidity; simpler structure |

Ethyl acetate's unique properties include its balance between volatility and solvency power, making it particularly effective as a solvent across various industries while maintaining relatively low toxicity compared to other solvents .

Esterification Reactions

Acid-Catalyzed Fischer Esterification

The Fischer esterification remains a cornerstone for ethyl acetate synthesis, involving ethanol and acetic acid under acidic conditions. Sulfuric acid (H₂SO₄) is the traditional catalyst, achieving ~65% conversion at reflux (70–80°C) with a 1:1 molar ratio. Recent studies highlight the use of Langmuir-Hinshelwood kinetics to model reaction rates, where the rate-limiting step is the surface reaction between adsorbed ethanol and acetic acid. Excess ethanol (molar ratio 2:1) shifts equilibrium toward ester formation, yielding ~85% ethyl acetate after 8 hours. Post-reaction purification involves neutralization with Na₂CO₃, followed by distillation to isolate the 73–78°C fraction.

Key Challenge: Water removal via azeotropic distillation improves yields. Ethyl acetate forms a ternary azeotrope with ethanol (4%) and water (7%), boiling at 70.3°C. Molecular sieves (3Å) or CaCl₂ are employed for dehydration, reducing water content to <0.1%.

Reactive Distillation Techniques

Reactive distillation integrates reaction and separation, enhancing efficiency. A ChemCAD simulation of a 20-stage column demonstrated 98% acetic acid conversion at 1 atm, with ethanol fed at stage 13 and acetic acid at stage 10. The reflux ratio (4:1) and temperature gradient (65°C at the top, 118°C at the bottom) prevent catalyst deactivation (Amberlyst-15). This method reduces energy costs by 40% compared to conventional processes.

Azeotropic Removal of Byproducts

Ethyl acetate’s azeotrope with water (8.5% water, 91.5% ester) complicates purification. Extractive distillation with dimethyl sulfoxide (DMSO) increases relative volatility from 1.2 to 2.8, enabling 99.5% purity. Batch rectification simulations show that 95% acetic acid recovery is achievable using ethyl acetate as an entrainer.

Condensation and Dehydrogenation Pathways

Tishchenko Reaction Mechanisms

The Tishchenko reaction disproportionates acetaldehyde into ethyl acetate using aluminum ethoxide catalysts (Al(OEt)₃). At 0–5°C, 98% conversion is achieved within 1 hour, with a selectivity >95%. The mechanism involves a six-membered transition state where the alkoxide abstracts a hydride from acetaldehyde, forming acetate and ethoxide intermediates. Industrial variants use Mg or Zn alkoxides to reduce corrosion.

Recent Innovation: Aldol-Tishchenko reactions combine aldol condensation and esterification. For example, hydroxypivaldehyde reacts with neopentyl glycol under Al₂O₃ catalysis, yielding hydroxypivalic acid neopentyl glycol ester (HPN) with 90% efficiency.

Ethanol Dehydrogenative Dimerization

Copper-based catalysts (Cu/ZrO₂, Cu-Cr₂O₃) enable ethanol dimerization to ethyl acetate and hydrogen. Density functional theory (DFT) studies reveal that Cu(110) facets favor ethanol dehydrogenation to acetaldehyde (Eₐ = 0.88 eV), followed by coupling with ethoxy to form ethyl acetate. At 250°C, Cu/ZrO₂ achieves 78% selectivity and 71% conversion, outperforming Cu/SiO₂ (27% selectivity).

Byproduct Management: Acetaldehyde byproducts are minimized using ZrO₂ supports, which promote aldol condensation to crotonaldehyde.

Direct Addition Processes

Acetic Acid-Ethylene Addition

Ethylene and acetic acid react in the vapor phase over sulfonated fluoropolymer catalysts (Nafion-H) at 150°C, yielding 60% ethyl acetate with 30-hour residence times. Excess ethylene (5:1 molar ratio) suppresses diethyl ether formation.

Catalytic Vapor-Phase Synthesis

Pd/SDB (styrene-divinylbenzene copolymer) catalysts enable oxidative esterification of ethanol with O₂ at 80°C. This one-step process achieves 75% yield by absorbing acetic acid intermediates into excess ethanol, followed by in situ esterification.

Feedstock Availability and Cost Analysis

The economics of ethyl acetate production are fundamentally driven by feedstock availability and cost structures, which vary significantly across global markets. The primary feedstocks include ethanol, acetic acid, and acetaldehyde, each presenting distinct cost profiles and availability characteristics [1] [2].

Regional price variations demonstrate significant disparities in feedstock costs. Northeast Asia maintains the lowest ethyl acetate prices at United States Dollar 0.74 per kilogram, while Europe exhibits the highest at United States Dollar 1.12 per kilogram [3]. North America commands United States Dollar 1.10 per kilogram, with Africa at United States Dollar 1.01 per kilogram, South America at United States Dollar 1.02 per kilogram, and India at United States Dollar 0.99 per kilogram [3]. The Middle East shows a recent price increase of 1.1 percent, reaching United States Dollar 0.95 per kilogram [3].

Table 3.1.1: Regional Feedstock Cost Analysis

| Region | Ethyl Acetate Price (USD/kg) | Price Change (%) |

|---|---|---|

| North America | 1.10 | 0.0 |

| Europe | 1.12 | 0.0 |

| Africa | 1.01 | 0.0 |

| Northeast Asia | 0.74 | 0.0 |

| South America | 1.02 | 0.0 |

| Middle East | 0.95 | 1.1 |

| India | 0.99 | 0.0 |

The cost modeling of ethyl acetate production encompasses several key factors including raw materials, energy consumption, catalysts, and operational expenses [2]. Raw material costs typically represent 60-70 percent of total production costs, with ethanol and acetic acid comprising the majority of feedstock expenses [1]. Energy costs account for approximately 15-20 percent of total production costs, primarily driven by distillation and separation requirements [4].

Feedstock availability is influenced by seasonal variations, particularly for bio-based ethanol, which experiences price fluctuations based on agricultural commodity cycles [5]. The availability of acetic acid depends on methanol carbonylation processes and synthesis gas production, creating interdependencies with natural gas and petroleum markets [1]. Acetaldehyde availability for Tischenko reaction processes depends on ethylene oxidation capacity and petrochemical production schedules [1].

The material balance for conventional Fischer esterification demonstrates stoichiometric requirements of 1:1 molar ratio between ethanol and acetic acid, with sulfuric acid catalyst requirements of 1-3 percent by weight [6]. Water removal is essential for reaction completion, requiring approximately 0.2-0.3 kilograms of water per kilogram of ethyl acetate produced [7]. Excess ethanol is typically employed at 10-20 percent above stoichiometric requirements to drive reaction completion and improve conversion rates [7].

Byproduct Recovery Strategies

Effective byproduct recovery strategies are essential for economic viability and environmental compliance in ethyl acetate production. The primary byproducts include water, unreacted feedstocks, and various organic compounds formed during side reactions [5].

Water recovery represents the most significant byproduct stream, typically accounting for 20-25 percent of total product mass [6]. Advanced downstream processing techniques employ hybrid extraction-distillation systems that demonstrate energy requirements approximately 30-fold less than conventional gas-stripping processes [8]. The reduced water content in downstream distillation operations significantly improves energy efficiency and reduces overall processing costs [8].

Unreacted ethanol recovery is achieved through distillation systems that typically recover 95-98 percent of unreacted feedstock [5]. The recovered ethanol undergoes purification to remove trace impurities before recycle to the reactor system [9]. Acetic acid recovery presents greater challenges due to its high boiling point and tendency to form azeotropes with water and ethanol [7]. Advanced separation techniques including reactive distillation and azeotropic distillation are employed to achieve high recovery rates [9].

Acetaldehyde diethyl acetal represents a valuable byproduct in certain production processes, particularly the Tischenko reaction [10]. This compound can be recovered for sale as a chemical intermediate or hydrolyzed to recover acetaldehyde and ethanol for recycle [10]. The recovery process typically employs acid-catalyzed hydrolysis followed by distillation separation [10].

Light ends recovery includes various volatile organic compounds that can be utilized as fuel or chemical feedstocks [10]. These streams typically contain methanol, ethanol, and other light hydrocarbons that can be separated through fractionation and used as fuel gas or sold as solvent blends [10]. Heavy ends recovery involves higher boiling point compounds that may contain residual catalyst and polymerization products [10].

In situ product recovery techniques have been developed for bio-based ethyl acetate production, utilizing adsorption materials such as activated carbon, polymeric resins, and molecular sieves [11]. These systems enable continuous product removal from fermentation broth, reducing end-product inhibition and improving overall process efficiency [11]. The recovered ethyl acetate undergoes further purification through distillation to achieve commercial specifications [11].

Process Intensification Techniques

Reactive Dividing-Wall Columns

Reactive dividing-wall columns represent a significant advancement in process intensification for ethyl acetate production, combining reaction and separation operations within a single unit while achieving substantial energy savings [12] [13]. These systems integrate the benefits of reactive distillation with the efficiency improvements of thermally coupled distillation systems [13].

The fundamental design principle involves a vertical wall within the column shell that creates separate sections for reaction and separation while maintaining thermal coupling between different zones [12]. This configuration enables simultaneous reaction and product separation, eliminating the need for separate reactor and distillation units [13]. The wall can be positioned at various locations within the column to optimize vapor and liquid flow distributions [12].

Experimental validation of reactive dividing-wall columns for ethyl acetate production has demonstrated successful operation with methanol purity reaching 92.1 weight percent and methyl acetate conversion of 82.2 percent in similar esterification systems [13]. The column design incorporates specialized packing materials including Sulzer Katapak-SP 11 filled with Amberlyst 48 catalyst in reactive zones, with Sulzer CY packing in non-reactive sections [13].

Table 3.2.1: Process Intensification Techniques Comparison

| Technique | Energy Savings (%) | Capital Cost Reduction (%) | Process Complexity | Commercial Application |

|---|---|---|---|---|

| Reactive Dividing Wall Column | 30-50 | 10-30 | High | Limited |

| Conventional Distillation | Baseline | Baseline | Medium | Widespread |

| Microwave Reactive Distillation | Up to 6.9% improvement | Not specified | Medium | Laboratory scale |

| Intermediate Reboiler/Condenser | Up to 50% | Varies | Low | Established |

| Azeotropic Dividing Wall Column | Not specified | Not specified | High | Research stage |

The temperature profile optimization within reactive dividing-wall columns requires careful consideration of reaction kinetics and vapor-liquid equilibrium relationships [14]. The reactive zone typically operates at temperatures between 80-120 degrees Celsius, while separation zones may operate at different temperature levels depending on component volatilities [14]. Heat integration between zones reduces overall energy requirements while maintaining optimal reaction conditions [14].

Control system implementation for reactive dividing-wall columns involves multiple temperature control loops to maintain proper operating conditions in each zone [12]. The complexity of control systems increases compared to conventional distillation, requiring advanced control strategies including cascade control and feedforward compensation [12]. Model predictive control systems have been successfully implemented to manage the interactions between reaction and separation operations [12].

Feed location optimization within reactive dividing-wall columns significantly impacts overall performance [7]. Acetic acid feed is typically introduced in the upper section of the column, while ethanol feed enters at lower locations to maximize reaction residence time [7]. The optimal feed locations depend on column configuration, reaction kinetics, and separation requirements [7].

Intermediate Condenser-Reboiler Systems

Intermediate condenser-reboiler systems represent an established process intensification technique that can achieve energy savings of up to 50 percent compared to conventional distillation systems [15] [16]. These systems optimize energy utilization by strategically placing heat exchangers at intermediate locations within distillation columns to reduce overall utility requirements [17].

The fundamental principle involves replacing expensive heating and cooling utilities with less expensive intermediate temperature utilities [17]. Intermediate reboilers in the rectifying section can partially replace bottom reboiler duty with lower temperature heating medium, while intermediate condensers in the stripping section can replace top condenser duty with higher temperature cooling medium [17].

For highly nonideal mixtures encountered in ethyl acetate production, intermediate heat exchangers can be positioned in counterintuitive locations to achieve optimal energy efficiency [17]. The placement of intermediate reboilers in the rectifying section or intermediate condensers in the stripping section can reduce the total number of theoretical stages required while operating at lower utility levels [17].

Heuristic guidelines for intermediate heat exchanger placement provide rapid assessment of potential benefits [15]. If the actual fraction of liquid in the feed is less than the optimal fraction for maximum thermodynamic efficiency, an intermediate condenser substantially improves efficiency and is more effective than an intermediate reboiler [15]. Conversely, when the liquid fraction exceeds the optimum, an intermediate reboiler provides greater benefits [15].

The design methodology for intermediate condenser-reboiler systems involves vapor flow calculations along the column height for a reversible binary distillation performing equivalent separation [17]. This approach provides valuable insights into optimal heat exchanger placement and sizing requirements [17]. The method considers thermodynamic efficiency and economic optimization to determine the most cost-effective configuration [17].

Implementation considerations for intermediate condenser-reboiler systems include utility availability and temperature levels [17]. The systems require careful matching of utility temperatures with process requirements to achieve maximum benefits [17]. Steam pressure levels, cooling water temperatures, and refrigeration requirements must be evaluated to ensure practical implementation [17].

For ethyl acetate production, intermediate heat exchangers are particularly beneficial due to the highly nonideal nature of the quaternary system containing ethyl acetate, ethanol, acetic acid, and water [6]. The formation of multiple azeotropes creates opportunities for energy optimization through strategic heat integration [6]. The systems can reduce both operating and capital costs compared to conventional distillation configurations [17].

Physical Description

Water or Solvent Wet Solid; Liquid

A clear colorless liquid with a fruity odor; [CAMEO]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour

Colorless liquid with an ether-like, fruity odor.

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

77.1 °C

Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt)

76.50 to 77.50 °C. @ 760.00 mm Hg

77 °C

171 °F

Flash Point

7.2 °C

-4 °C c.c.

24 °F

Heavy Atom Count

Taste

BITTERSWEET, WINE-LIKE BURNING TASTE.

Ethyl acetate ... contributes a fruity flavor to beer.

Vapor Density

3.04 (Air = 1)

Relative vapor density (air = 1): 3.0

3.04

Density

0.9003 g/cu cm at 20 °C

DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M

Relative density (water = 1): 0.9

0.894-0.898

0.9

0.90

LogP

0.73

log Kow = 0.73

Odor

Fragrant odor

Ether-like, fruity odor

Fruity with a brandy note

Odor Threshold

Odor Threshold High: 50.0 [mmHg]

Detection odor threshold from AIHA (mean = 18 ppm)

Ethyl acetate has a fruity odor and an odor threshold of 3.9 ppm.

Detection in air: 3.6-1.120 mg cu/m

0.0196 mg/cu m (low odor); 665.0 mg/cu m (high odor); 350 mg/cu m (irritating concn)

Decomposition

On storage, it is slowly decomposed by water.

Melting Point

-83.8 °C

-83.6 °C

-84 °C

117 °F

-117 °F

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Use and Manufacturing

Therapeutic Uses

... It has been used internally in a dose of 1 to 2 cc as carminative & antispasmodic, also externally as counterirritant ... .

Vapor Pressure

93.2 [mmHg]

93.2 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 10

73 mmHg

Pictograms

Flammable;Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Because of the abundance of nonspecific esterases, one might expect the common solvent ethyl acetate (EtAc) to be hydrolyzed to ethyl alcohol (EtOH) in vivo. It would then be possible to demonstrate EtOH accumulation following exposure to EtAc vapor. Preliminary studies showed that rat blood incubated at 37 °C does hydrolyze EtAc to EtOH, with a half-time of approximately 65 min. Analyses were done by gas chromatography. To study this reaction in vivo, rats were anesthetized with pentobarbital, and cannulae were inserted into the femoral arteries. EtAc was injected ip as a 25% () solution in corn oil (1.6 g/kg) and blood samples were drawn periodically. Hydrolysis was very rapid in vivo, with a half-time estimated at 5-10 min. Inhalation studies were then carried out by exposing anesthetized rats to several concentrations of EtAc vapor via an endotracheal tube. When EtAc concentrations were increased above 2000 ppm, EtAc absorption exceeded EtOH oxidation, leading to an accumulation of EtOH in the blood. Although blood EtOH concentrations increased steadily to over 0.10 g/100 mL in 5 hr, EtAc remained consistently below 0.01 g/100 mL and did not change throughout the course of the experiment, again indicating rapid hydrolysis. The data indicate that EtOH will accumulate during exposure to EtAc if the ambient concentration of EtAc is sufficiently high.

... Ethyl acetate ... metabolism produces corresponding ethyl alcohol & is partly excreted in exhaled air & urine & partly metabolized.

Metabolic studies in the rat have revealed an approximate 2000 ppm no-effect level. At higher levels, the rate of hydrolysis of ethyl acetate appeared to exceed ethanol oxidation, leading to its accumulation in the vascular system. Also, when it was injected intraperitoneally at 1.6 g/kg, hydrolysis to acetic acid and ethanol occurred rapidly. Intraperitoneal injections of 1 mL/kg to male rats for 8 days increased the blood pyruvic and lactic acid content considerably and also elevated the glycolytic enzymatic activity.

Wikipedia

Lenalidomide

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 3rd degree

Cosmetics -> Solvent

Methods of Manufacturing

Co-product of butane oxidation to acetic acid at 175 °C and 50 atm in the presence of catalytic cobalt and chromium ions; co-product of the ethanolysis of polyvinyl acetate to polyvinyl alcohol.

Acetaldehyde (Tishchenko reaction); ethanol + acetic acid (esterification); polyvinyl acetate + ethanol (transesterification; byproduct of polyvinyl alcohol reaction).

By heating acetic acid and ethyl alcohol in the presence of sulfuric acid and distilling.

General Manufacturing Information

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Textiles, apparel, and leather manufacturing

Printing and Related Support Activities

Wholesale and Retail Trade

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Plastics Product Manufacturing

Explosives Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Services

Fabricated Metal Product Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Construction

Acetic acid ethyl ester: ACTIVE

Volatile constituent of essential oils obtained from fruits and flowers, e.g., ... in wines, brandy, and in fruits such as pineapples

Analytic Laboratory Methods

Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: ethyl acetate; Matrix: air; Detection Limit: Not reported.

AOAC Method 972.10. Alcohols (Higher) and Ethyl Acetate in Distilled Liquors. Alternative Gas Chromatographic Method.

AOAC Method 968.09. Alcohols (Higher) and Ethyl Acetate in Distilled Liquors. Gas Chromatographic Method.

For more Analytic Laboratory Methods (Complete) data for ETHYL ACETATE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

When gas chromatographic-mass spectroscopy was used in analysis, ethyl acetate was detected in all blood samples & brain tissues. The curves of blood ethyl alcohol concn vs blood pH values showed a regression distribution pattern. These results may be used in forensic investigations.

Detection & identification of volatile organic compounds, including ethyl acetate, in whole blood, plasma, or serum by headspace gas chromatography as an aid to the diagnosis of solvent abuse.

Storage Conditions

During transport: stable during transport. Storage temperature: ambient. Venting: open (flame arrester) or pressure-vacuum.

... Containers which are opened must be carefully resealed and kept upright to prevent leakage.

On storage, it is slowly decomposed by water.

Interactions

Ethyl acetate in combination with toluene appeared to produce a mixture of lower toxicity than that of either compound alone. Mixing of ethyl acetate with propylene oxide, propylene glycol, or formalin appears to decr its LD50 value, but its toxicity increases in combination with morpholine, ethylene glycol, or ethyl alcohol.

In order to determine the lung disease potential of waterproofing sprays, several components of suspected sprays, as well as a commercial spray, were tested on CD-l-mice. Mice placed in inhalation chambers were exposed to aerosols containing one or more of the suspected components, including n-heptane, ethyl-acetate, fluororesin, silicone, and a commercial spray. An intermittent inhalation methods was used to prevent the solvents from causing anesthetic death. Mice were sacrificed 1 hour after the end of exposure. The lungs of both exposed and control mice were isolated and examined microscopically for any changes. The amounts released of the were similar. Mice exposed to the commercial and fluororesin sprays were cyanotic and depressed for 1 hour, while those exposed to the other sprays were cyanotic for only several minutes. In almost all mice exposed to the commercial spray, significant changes relative to the controls included a thickened pulmonary alveolar septa, cellular infiltration, fused and hemorrhaged alveolar walls, and diminished alveoli. Fluororesin particles were found in the alveolar space. Significantly more pronounced pathological changes were discovered in mice exposed to the fluororesin spray, relative to the commercial spray. In mice exposed to the silicone spray, significant differences were observed in alveolar collapse and hemorrhage, compared to the controls. The lungs of mice exposed to the N-heptane, ethyl-acetate, and fluororesin free sprays were similar to control lungs. In mice exposed to the silicon resin free spray, significant changes, relative to the commercial spray group, included alveolar collapse, hyperemia, hemorrhage and increased thickness and cellular infiltration of the septum. /It was/ concluded that ethyl-acetate and n-heptane contained in waterproofing sprays do not cause pulmonary disorders. Instead, fluororesin is implicated in respiratory disorders caused by such sprays.

Stability Shelf Life

Dates

Evaluation of Antioxidant and Enzyme Inhibition Properties of

Stefano Dall'Acqua, Kouadio Ibrahime Sinan, Stefania Sut, Irene Ferrarese, Ouattara Katinan Etienne, Mohamad Fawzi Mahomoodally, Devina Lobine, Gokhan ZenginPMID: 33800622 DOI: 10.3390/molecules26071902

Abstract

L'Hér methanol extract was studied by NMR and two different LC-DAD-MSusing electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources to obtain a quali-quantitative fingerprint. Forty different phytochemicals were identified, and twenty of them were quantified, whereas the main constituents were dihydro α ionol-

-[arabinosil(1-6) glucoside] (133 mg/g), dihydro β ionol-

-[arabinosil(1-6) glucoside] (80 mg/g), β-sitosterol (49 mg/g), and isorhamnetin-3-

-rutinoside (26 mg/g).

was extracted with different solvents-namely, water, methanol, dichloromethane, and ethyl acetate-and the extracts were assayed using different in vitro tests. The methanolic extracts presented the highest 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS), and ferric reducing antioxidant power (FRAP) values. All the tested extracts exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a higher activity observed for dichloromethane (AChE: 5.03 and BChE: 16.41 mgGALAE/g), while the methanolic extract showed highest impact against tyrosinase (49.83 mgKAE/g). Taken together, these findings suggest

as a novel source of bioactive phytochemicals with potential for commercial development.

Antioxidant and Anticholinesterase Activities of Extracts and Phytochemicals of

Supachoke Mangmool, Issaree Kunpukpong, Worawan Kitphati, Natthinee AnantachokePMID: 34070837 DOI: 10.3390/molecules26113295

Abstract

Bioassay-guided separation of young leaves extracts of(Blume) Merr. & L.M. Perry led to the isolation of four triterpenoids (betulinic acid, ursolic acid, jacoumaric acid, corosolic acid) and one sterol glucoside (daucosterol) from the ethyl acetate extract, and three polyphenols (gallic acid, myricitrin, and quercitrin) from the methanol (MeOH) extract. The MeOH extract of

and some isolated compounds, ursolic acid and gallic acid potentially exhibited acetylcholinesterase activity evaluated by Ellman's method. The MeOH extract and its isolated compounds, gallic acid, myricitrin, and quercitrin, also strongly elicited DPPH radical scavenging activity. In HEK-293 cells, the MeOH extract possessed cellular antioxidant effects by attenuating hydrogen peroxide (H

O

)-induced ROS production and increasing catalase, glutathione peroxidase-1 (GPx-1), and glutathione reductase (GRe). Furthermore, myricitrin and quercitrin also suppressed ROS production induced by H

O

and induced GPx-1 and catalase production in HEK-293 cells. These results indicated that the young leaves of

are the potential sources of antioxidant and anticholinesterase agents. Consequently,

leaves are one of indigenous vegetables which advantage to promote the health and prevent diseases related to oxidative stress.

Phytochemical composition and bioactive effects of ethyl acetate fraction extract (EAFE) of Glechoma hederacea L

Wen Wan Chao, Yu Jhen Liou, Hao Ting Ma, Yi Hua Chen, Su-Tze ChouPMID: 34121206 DOI: 10.1111/jfbc.13815

Abstract

Hepatocellular carcinoma (HCC) is a highly malignant cancer that exists worldwide. Herbal medicine plays an important role in the management and treatment of various diseases worldwide. The herbal medicine Glechoma hederacea L. has a variety of biological activities and belongs to the Labiatae family. The current study investigated the in vitro effects of ethyl acetate fraction extract (EAFE) of G. hederacea on HepG2 cells and its possible mechanism. The phytochemical composition of EAFE was analyzed by high performance liquid chromatography (HPLC). Bioactive effects of the EAFE were assessed using the MTT assay, annexin V-FITC/PI staining, PhiphiLux-GD

kit, DAPI and comet assay, flow cytometry, western blotting. In this study, we found that rosmarinic acid (RA), caffeic acid (CA), and ferulic acid (FA) were the abundant polyphenols in EAFE of G. hederacea. This fraction extract could significantly inhibit HepG2 cell proliferation, make cells apoptosis, and cause S phase arrest. The apoptogenic activity of EAFE involved reactive oxygen species (ROS) induction, Ca

accumulation, mitochondrial membrane potential (MMP, ΔΨm) destruction, regulate the Bax/Bcl-2 ratio and caspases 3, 9 cascade. We propose that the EAFE can inhibit the proliferation of HepG2 cell via intracellular ROS mediated apoptosis. EAFE could be developed as a possible anti-HCC agent or pharmaceutical industries. PRACTICAL APPLICATIONS: 1. The rosmarinic acid, caffeic acid, and ferulic acid were the main polyphenolic components in the ethyl acetate fraction extract (EAFE) of Glechoma hederacea. 2. The EAFE treatment exerted cytotoxicity by inducing S arrest and apoptosis in HepG2 cells. 3. Antitumor effect of EAFE through the mitochondria-mediated pathway and ROS-mediated ER stress.

Investigation of suitable precursors for manganese oxide catalysts in ethyl acetate oxidation

Yan Zhang, Meng Wang, Shunyu Kang, Tingting Pan, Hua Deng, Wenpo Shan, Hong HePMID: 33985720 DOI: 10.1016/j.jes.2020.11.025

Abstract

The control of ethyl acetate emissions from fermentation and extraction processes in the pharmaceutical industry is of great importance to the environment. We have developed three MnO

catalysts by using different Mn precursors (MnCl

, Mn(CH

COO)

, MnSO

), named as Mn

O

-Cl, -Ac, -SO

. The tested catalytic activity results showed a sequence with Mn precursors as: Mn

O

-Cl > Mn

O

-Ac > Mn

O

-SO

. The Mn

O

-Cl catalyst reached a complete ethyl acetate conversion at 212℃ (75℃ lower than that of Mn

O

-SO

), and this high activity 100% could be maintained high at 212℃ for at least 100 hr. The characterization data about the physical properties of catalysts did not show an obvious correlation between the structure and morphology of Mn

O

catalysts and catalytic performance, neither was the surface area the determining factor for catalytic activity in the ethyl acetate oxidation. Here we firstly found there is a close linear relationship between the catalytic activity and the amount of lattice oxygen species in the ethyl acetate oxidation, indicating that lattice oxygen species were essential for excellent catalytic activity. Through H

temperature-programmed reduction (H

-TPR) results, we found that the lowest initial reduction temperature over the Mn

O

-Cl had stronger oxygen mobility, thus more oxygen species participated in the oxidation reaction, resulting in the highest catalytic performance. With convenient preparation, high efficiency, and stability, Mn

O

prepared with MnCl

will be a promising catalyst for removing ethyl acetate in practical application.

Method validation for the determination of 314 pesticide residues using tandem MS systems (GC-MS/MS and LC-MS/MS) in raisins: Focus on risk exposure assessment and respective processing factors in real samples (a pilot survey)

Maria Constantinou, Despo Louca-Christodoulou, Agapios AgapiouPMID: 33993074 DOI: 10.1016/j.foodchem.2021.129964

Abstract

A multi-residue method for the simultaneous analysis of a wide range of pesticides in raisins using liquid and gas chromatography-tandem mass spectrometry (LC-MS/MS and GC-MS/MS) has been validated. Pesticides are extracted from raisins with ethyl acetate, followed by centrifugation. The validation study was in accordance with DG SANTE guidelines. Validation experiments have been performed in both analytical instruments. A total number of 314 pesticides were spiked in raisins of organic farming at two spiking levels for GC-MS/MS (0.025 and 0.1 mg/kg), and at three spiking levels for LC-MS/MS (0.005, 0.05, and 0.1 mg/kg) with 6 replicates at each concentration. The scope of validation included linearity, limits of quantification (LOQ), accuracy, precision, and matrix effects (%) for each pesticide. The validated method was then applied for the analysis of 37 commercial raisin samples purchased from the market. For the evaluation of the results, processing factors (PFs) have been applied to derive the amount of residue in raisins, from the maximum residue levels (MRLs) of grapes, and which in this paper will be referred as to the MRL expressed in raisins. In all conventional samples, pesticides were detected at concentrations above the LOQ. In total, 55 different pesticides were detected. All conventional samples contained multiple pesticides ranging from 2 to 24. On the other hand, samples from organic farming were found to be free of the analysed pesticides. The 13.5% of the examined samples were considered as violations. The exposure assessment for the acute risk of the violating samples indicated that no potential risk derives from the detected and approved in the EU pesticides, while the detection of not approved pesticides in the EU, and the lack of toxicological reference values for certain pesticides raise concerns for the human health, especially for children. The results of the survey study indicate the need to include processed samples, and in particular dry fruits with a high consumption rate such as raisins, in the official controls of pesticide residues in food.Anti-Ageing Potential of

Ekaterina-Michaela Tomou, Christina D Papaemmanouil, Dimitrios A Diamantis, Androniki D Kostagianni, Paschalina Chatzopoulou, Thomas Mavromoustakos, Andreas G Tzakos, Helen SkaltsaPMID: 34070495 DOI: 10.3390/molecules26113151

Abstract

In recent years, the use ofspecies as bioactive agents is increasing exponentially. The present study aimed to investigate the chemical constituents, as well as the anti-ageing potential of the cultivated

Heldr. The chemical fingerprinting of the ethyl acetate residue of this plant was studied using 1D and 2D-NMR spectra. Isomeric compounds belonging to acylated flavone derivatives and phenylethanoid glycosides were detected in the early stage of the experimental process through 2D-NMR techniques. Overall, thirty-three known compounds were isolated and identified. Some of them are reported for the first time not only in

, but also in genus

. The anti-ageing effect of the ethyl acetate residue and the isolated specialized products was assessed as anti-hyaluronidase activity. In silico docking simulation revealed the interactions of the isolated compounds with hyaluronidase. Furthermore, the in vitro study on the inhibition of hyaluronidase unveiled the potent inhibitory properties of ethyl acetate residue and apigenin 7-

-

-d-glucopyranoside. Though, the isomers of apigenin 7-

-p-coumaroyl-glucosides and also the 4'-methyl-hypolaetin 7-

-[6'''-

-acetyl-

-d-allopyranosyl]-(1→2)-

-d-glucopyranoside exerted moderate hyaluronidase inhibition. This research represents the first study to report on the anti-hyaluronidase activity of

species, confirming its anti-inflammatory, cytotoxic and anti-ageing effects and its importance as an agent for cosmetic formulations as also anticancer potential.

Inherent Ethyl Acetate Selectivity in a Trianglimine Molecular Solid

Donglin He, Chengxi Zhao, Linjiang Chen, Marc A Little, Samantha Y Chong, Rob Clowes, Katherine McKie, Mark G Roper, Graeme M Day, Ming Liu, Andrew I CooperPMID: 33929053 DOI: 10.1002/chem.202101510